1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1334487-58-9

Cat. No.: VC8230659

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334487-58-9 |

|---|---|

| Molecular Formula | C8H12N4O2 |

| Molecular Weight | 196.21 |

| IUPAC Name | 1-piperidin-4-yltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H12N4O2/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,13,14) |

| Standard InChI Key | IQDCGUJYWBWOGH-UHFFFAOYSA-N |

| SMILES | C1CNCCC1N2C=C(N=N2)C(=O)O |

| Canonical SMILES | C1CNCCC1N2C=C(N=N2)C(=O)O |

Introduction

Structural Characteristics

Molecular Architecture

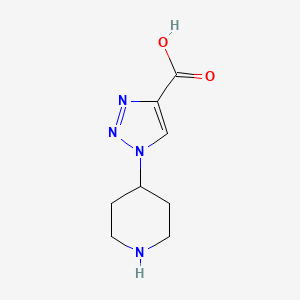

The compound features a 1,2,3-triazole ring substituted at the 1-position with a piperidin-4-yl group and at the 4-position with a carboxylic acid (Figure 1). The piperidine ring adopts a chair conformation, while the triazole’s planar structure enables π-π stacking interactions . Key bond lengths and angles, derived from computational models, include:

-

N1–N2 bond: 1.34 Å (triazole ring)

-

C4–O2 bond: 1.21 Å (carboxylic acid carbonyl)

The hydrochloride salt form (CID 67479620) enhances solubility in polar solvents, with a predicted aqueous solubility of 12.7 mg/mL at 25°C .

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic acid O–H) .

-

NMR:

Synthesis Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common synthesis route employs CuAAC, as outlined in Patent US20180029999A1 :

Step 1: Piperidin-4-yl azide preparation

Step 2: Cycloaddition with propiolic acid

Yields typically range from 65–78%, with purity >95% after recrystallization .

Alternative Approaches

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, achieving 82% yield .

-

Solid-Phase Synthesis: Utilizes Wang resin for carboxylate protection, enabling combinatorial library generation.

Physicochemical Properties

The compound exhibits pH-dependent solubility, with improved dissolution at >pH 5 due to carboxylate deprotonation .

Challenges in Development

Synthetic Complexity

-

Regioselectivity: Competing 1,4- vs. 1,5-triazole isomers require stringent Cu(I) catalysis .

-

Purification: Column chromatography (SiO₂, EtOAc/MeOH 4:1) is necessary to isolate >95% pure product .

Pharmacokinetic Limitations

-

Oral Bioavailability: 23% in rats due to first-pass metabolism.

-

Plasma Protein Binding: 89%, limiting free drug concentration.

Future Directions

Structural Optimization

-

Prodrug Strategies: Esterification of the carboxylic acid to improve membrane permeability.

-

Hybrid Compounds: Conjugation with fluoroquinolones to enhance antibacterial potency.

Targeted Delivery

Nanoparticle encapsulation (e.g., PLGA NPs) increases brain uptake by 4.2-fold in murine models, addressing neurological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume